N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide
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Overview
Description
N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide is a complex organic compound that features a quinoline core, a fluorobenzoyl group, and a nitrobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the following steps:
Preparation of 4-fluorobenzoyl chloride: This can be achieved by the chlorination of 4-fluorotoluene under ultraviolet light, followed by hydrolysis using a composite catalyst of ferric trichloride and zinc chloride.
Formation of the quinoline core: The quinoline core can be synthesized through a Friedel-Crafts acylation reaction involving 2,6-dimethylnaphthalene and 4-fluorobenzoyl chloride.
Coupling with 3-nitrobenzamide: The final step involves coupling the quinoline intermediate with 3-nitrobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various substituents on the benzoyl or quinoline rings.
Scientific Research Applications
N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Flubendazole: An anthelmintic compound with a similar fluorobenzoyl group.
N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide: Another compound featuring a fluorobenzoyl moiety.
N-[4-(4-Fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-(trifluoroacetyl)prolinamide: A structurally related compound with a benzoxazin ring.
Uniqueness
N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups and structural features. The presence of the quinoline core, fluorobenzoyl group, and nitrobenzamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18FN3O4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H18FN3O4/c24-18-8-6-15(7-9-18)23(29)26-12-2-4-16-13-19(10-11-21(16)26)25-22(28)17-3-1-5-20(14-17)27(30)31/h1,3,5-11,13-14H,2,4,12H2,(H,25,28) |
InChI Key |
CYRWYBREYCQYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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